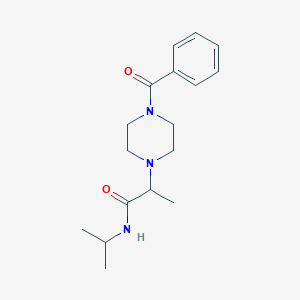![molecular formula C17H20N2O2S B256100 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a cyclopenta[d]pyrimidinone derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting area of study for researchers.
作用機序
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is metabolized in the brain to MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration and leads to the formation of reactive oxygen species, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to have a variety of other biochemical and physiological effects. These include effects on the immune system, cardiovascular system, and gastrointestinal system. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One advantage of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease and other dopamine-related disorders. However, one limitation of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is its toxicity, which can make it difficult to work with in lab settings.
将来の方向性
There are many potential future directions for research on 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One area of interest is the development of new treatments for Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of new pain medications based on the analgesic effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one and its potential uses in a variety of scientific research applications.
合成法
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base. The resulting intermediate is then reacted with cyclopenta[d]pyrimidinone to yield 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one.
科学的研究の応用
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the dopamine system in the brain. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This has led to the use of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one as a model for studying Parkinson's disease and other dopamine-related disorders.
特性
製品名 |
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O2S/c1-12-6-8-13(9-7-12)21-10-3-11-22-17-18-15-5-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
InChIキー |
CUZGAZRXGLLVDC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
正規SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)

![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)





![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
